molecular formula C15H16N2O4S B5002010 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide CAS No. 300375-28-4

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide

Cat. No. B5002010
CAS RN: 300375-28-4
M. Wt: 320.4 g/mol
InChI Key: YCGGKFAOTXDDJN-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide, also known as TBNPA, is a chemical compound that has been widely used as a flame retardant in various industries. TBNPA has been found to be effective in reducing the flammability of different materials, including plastics, textiles, and electronics. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of TBNPA in scientific research.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide as a flame retardant involves the release of nitrogen gas upon exposure to high temperatures. The nitrogen gas forms a protective layer over the material, preventing the spread of flames. This compound has also been found to act as a radical scavenger, inhibiting the formation of free radicals that can contribute to the combustion process.
Biochemical and Physiological Effects:
Studies have shown that this compound can have toxicological effects on different organisms. In humans, exposure to this compound has been associated with developmental and reproductive toxicity, as well as neurotoxicity. In animals, this compound exposure has been linked to liver and kidney damage, as well as changes in hormone levels. This compound has also been found to have adverse effects on plant growth and development.

Advantages and Limitations for Lab Experiments

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide has several advantages as a flame retardant in lab experiments, including its effectiveness in reducing the flammability of materials and its ease of use. However, this compound also has limitations, including its potential toxicity and the need for proper handling and disposal.

Future Directions

Future research on 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide should focus on developing safer and more effective flame retardants that have minimal toxicological effects on humans and the environment. Researchers should also investigate the potential mechanisms of action of this compound and other flame retardants, as well as their interactions with different materials and organisms. Additionally, studies should be conducted to determine the long-term effects of this compound exposure on human health and the environment.

Synthesis Methods

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.

Scientific Research Applications

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide has been used in scientific research as a tool to study the effects of flame retardants on human health and the environment. Researchers have investigated the potential toxicological effects of this compound on different organisms, including humans, animals, and plants. This compound has also been used as a marker for the presence of flame retardants in the environment, as it can be detected in various environmental samples such as soil, water, and air.

properties

IUPAC Name

2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-8-11(2)15(12(3)9-10)22(20,21)16-13-4-6-14(7-5-13)17(18)19/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGGKFAOTXDDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222591
Record name 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300375-28-4
Record name 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300375-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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